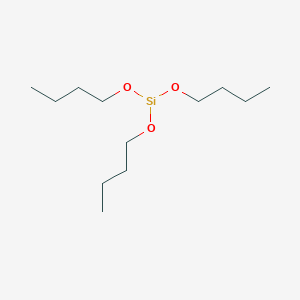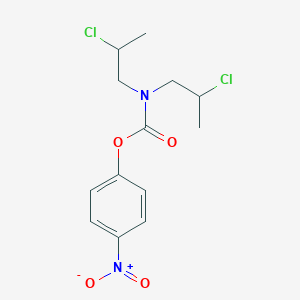
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitrophenyl group attached to a carbamate moiety, which is further substituted with two chloropropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate typically involves the reaction of 4-nitrophenol with N,N-bis(2-chloropropyl)carbamate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloropropyl groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloropropyl groups can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-nitrophenyl) N,N-bis(2-chloroethyl)carbamate
- (4-nitrophenyl) N,N-bis(2-chlorobutyl)carbamate
- (4-nitrophenyl) N,N-bis(2-chloropropyl)urea
Uniqueness
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties
Propriétés
Numéro CAS |
13723-40-5 |
|---|---|
Formule moléculaire |
C13H16Cl2N2O4 |
Poids moléculaire |
335.18 g/mol |
Nom IUPAC |
(4-nitrophenyl) N,N-bis(2-chloropropyl)carbamate |
InChI |
InChI=1S/C13H16Cl2N2O4/c1-9(14)7-16(8-10(2)15)13(18)21-12-5-3-11(4-6-12)17(19)20/h3-6,9-10H,7-8H2,1-2H3 |
Clé InChI |
XYXLCCMWUNABBI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(CC(C)Cl)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


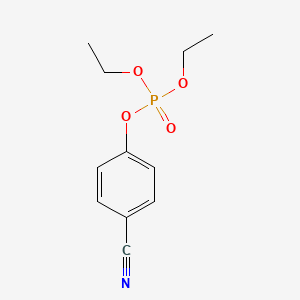
![Methyl 2-{5-[2-cyano-3-(2-methylanilino)-3-oxoprop-1-en-1-yl]furan-2-yl}benzoate](/img/structure/B14725067.png)
![6-(hydroxymethyl)-4-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]-4H-pyran-3-ol](/img/structure/B14725077.png)
![6-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14725085.png)
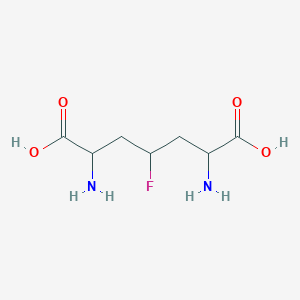


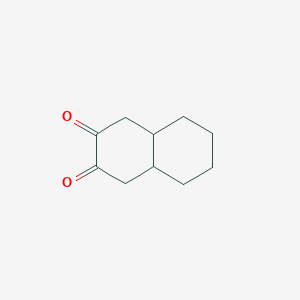
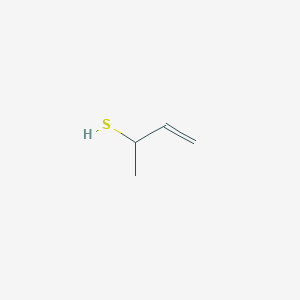

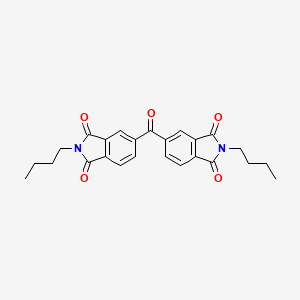
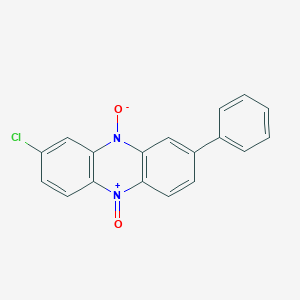
![4-[(3-Bromopropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14725149.png)
